molecular formula C20H14O2 B12819747 cis-Benzo(a)pyrene-7,8-dihydrodiol CAS No. 60657-25-2

cis-Benzo(a)pyrene-7,8-dihydrodiol

Cat. No.: B12819747
CAS No.: 60657-25-2
M. Wt: 286.3 g/mol
InChI Key: YDXRLMMGARHIIC-XLIONFOSSA-N
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Description

cis-Benzo(a)pyrene-7,8-dihydrodiol (cis-B[a]P-7,8-diol) is a critical metabolite of benzo(a)pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH) classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). B[a]P undergoes metabolic activation via cytochrome P450 enzymes (e.g., CYP1A1) to form the reactive intermediate benzo(a)pyrene-7,8-epoxide. This epoxide is subsequently hydrolyzed by epoxide hydrolase to yield cis-B[a]P-7,8-diol, characterized by hydroxyl groups in a cis-configuration on carbons 7 and 8 .

This dihydrodiol is a proximal carcinogen, as it is further oxidized to the ultimate carcinogen, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), which forms DNA adducts and induces mutations. The stereochemistry of the dihydrodiol (cis vs. trans) significantly influences its biological activity, with the cis isomer being more prevalent in metabolic pathways leading to carcinogenesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60657-25-2

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(7S,8R)-7,8-dihydrobenzo[a]pyrene-7,8-diol

InChI

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20+/m1/s1

InChI Key

YDXRLMMGARHIIC-XLIONFOSSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@H]([C@H]5O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2

Origin of Product

United States

Preparation Methods

The synthesis of cis-Benzo(a)pyrene-7,8-dihydrodiol typically involves the catalytic hydrogenation of benzo(a)pyrene-7,8-dione. This reaction is carried out under controlled conditions using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

cis-Benzo(a)pyrene-7,8-dihydrodiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions include benzo(a)pyrene-7,8-dione and other oxidized or reduced derivatives .

Scientific Research Applications

Toxicological Studies

Cis-Benzo(a)pyrene-7,8-dihydrodiol is primarily studied for its role in the formation of DNA adducts, which are critical in understanding the mechanisms of PAH-induced carcinogenesis.

  • DNA Adduct Formation : The compound is known to form stable DNA adducts that can lead to mutations. Studies have shown that treatment with this compound results in G→T and G→A mutations in the K-ras gene in lung tissues of mice exposed to benzo(a)pyrene .
Study Findings Organism
Ide et al., 2000Increased lung tumor response in XPA-deficient miceMice
Mass et al., 1993G→T mutations in K-ras geneMice
Ruggeri et al., 1993Mutations in TP53 gene due to DNA adductsMice

Cancer Research

This compound is instrumental in cancer research due to its role as an ultimate carcinogen.

  • Tumor Induction Studies : Research has demonstrated that intratracheal administration of benzo(a)pyrene leads to benign and malignant tumors in various animal models, including mice and hamsters . The presence of this compound contributes to this process by forming DNA adducts that initiate tumorigenesis.
Study Tumor Type Model Organism
Heinrich et al., 1986Respiratory tumorsMice
Pott et al., 1987Forestomach tumorsRats
Saffiotti et al., 1972Tumors from benzo(a)pyrene exposureHamsters

Environmental Science

The environmental implications of this compound are significant, especially concerning its degradation and bioremediation potential.

  • Microbial Degradation : Certain bacteria have been identified that can degrade benzo(a)pyrene and its metabolites, including this compound. Studies highlight the ability of strains like Pseudomonas putida and Mycobacterium vanbaalenii to metabolize these compounds under specific conditions .
Bacterial Strain Degradation Capability
Pseudomonas putidaDegrades PAHs including benzo(a)pyrene
Mycobacterium vanbaalenii PYR-1Identified cis- and trans-dihydrodiols

Case Studies

Several case studies illustrate the effects of this compound on human health and environmental systems.

Case Study 1: Human Exposure

A study assessed the levels of hydroxylated metabolites of benzo(a)pyrene, including this compound, in human blood as markers for cognitive impairment related to exposure. The findings indicated a correlation between elevated levels of these metabolites and cognitive decline .

Case Study 2: Bioremediation

Research focusing on soil contaminated with PAHs demonstrated successful degradation of benzo(a)pyrene by indigenous microbial communities. The presence of this compound was monitored as a key intermediate during the biodegradation process .

Mechanism of Action

The mechanism of action of cis-Benzo(a)pyrene-7,8-dihydrodiol involves its metabolic conversion to reactive intermediates, such as benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA and various enzymes involved in the metabolic activation of PAHs .

Comparison with Similar Compounds

Structural and Metabolic Comparisons

cis-B[a]P-7,8-diol belongs to a class of PAH dihydrodiols, which are metabolites of PAHs formed through analogous enzymatic pathways. Key structural and metabolic differences between cis-B[a]P-7,8-diol and related compounds are summarized below:

Table 1: Comparative Analysis of PAH Dihydrodiols
Compound Name Parent PAH Metabolic Pathway Carcinogenic Potential Key Structural Features
cis-Benzo(a)pyrene-7,8-dihydrodiol Benzo(a)pyrene CYP1A1 oxidation → epoxide hydrolysis High (precursor to BPDE) cis-7,8-diol; planar aromatic core
Benzo[a]anthracene-3,4-dihydrodiol Benzo[a]anthracene Similar CYP-mediated oxidation Moderate Angular ring structure; lower planarity
Chrysene-1,2-dihydrodiol Chrysene CYP1A1/1B1 oxidation Low to Moderate Linear ring arrangement; steric hindrance
trans-Benzo(a)pyrene-7,8-dihydrodiol Benzo(a)pyrene Alternate epoxide hydration Low trans-7,8-diol; reduced reactivity

Key Findings :

  • Stereochemistry : The cis-configuration of B[a]P-7,8-diol facilitates efficient epoxidation to BPDE, unlike its trans-isomer, which exhibits reduced reactivity due to steric and electronic effects.
  • Parent PAH Influence: Benzo(a)pyrene’s planar structure enhances DNA intercalation and adduct formation compared to non-planar PAHs like chrysene.
  • Metabolic Activation: While all listed dihydrodiols require further oxidation to exert carcinogenicity, cis-B[a]P-7,8-diol is uniquely associated with high tumorigenicity due to BPDE’s stability and DNA-binding efficiency.

Toxicity and Carcinogenicity Data

Table 2: Carcinogenic Potency of PAH Dihydrodiols
Compound Relative Potency (B[a]P = 1.0) Major DNA Adducts In Vivo Carcinogenicity (Rodent Models)
cis-B[a]P-7,8-diol 1.0 (+)-anti-BPDE-dG adducts Lung, skin, and liver tumors
Benzo[a]anthracene-3,4-diol 0.3 Bay-region diol epoxide adducts Skin tumors (weak)
Chrysene-1,2-diol 0.1 Non-bay-region adducts No significant tumorigenicity

Notes:

  • cis-B[a]P-7,8-diol’s potency is attributed to the formation of stable (+)-anti-BPDE adducts at guanine residues, which evade DNA repair mechanisms .
  • Benzo[a]anthracene-3,4-diol exhibits weaker carcinogenicity due to less efficient DNA binding and rapid detoxification.

Biological Activity

cis-Benzo(a)pyrene-7,8-dihydrodiol is a significant metabolite of benzo[a]pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) that poses serious health risks, including carcinogenicity. The biological activity of this compound is primarily associated with its role in DNA damage and mutagenesis, largely due to its metabolic activation pathways.

Metabolic Pathways

The metabolism of benzo[a]pyrene involves several enzymatic steps leading to the formation of various metabolites, including this compound:

  • Initial Oxidation : BaP is oxidized by cytochrome P450 enzymes (CYP1A1) to form benzo[a]pyrene-7,8-epoxide.
  • Hydration : The epoxide is then hydrated by epoxide hydrolase to yield this compound.
  • Further Oxidation : This diol can be further oxidized to form the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which is implicated in mutagenic activity .

Carcinogenic Potential

The primary biological activity of this compound is its ability to form DNA adducts, leading to mutations. BPDE specifically targets the p53 gene, a crucial tumor suppressor gene, resulting in mutations that can contribute to cancer development. Studies indicate that over 50% of human tumors exhibit mutations or deletions in the p53 gene due to such exposure .

Epigenetic Modifications

Research has shown that BaP and its metabolites can induce both hypermethylation and hypomethylation of DNA, affecting gene expression:

  • Hypermethylation : At specific gene loci, BPDE can recruit DNA methyltransferases (DNMTs), leading to hypermethylation and silencing of tumor suppressor genes.
  • Hypomethylation : Conversely, high concentrations of BaP exposure may lead to global hypomethylation, potentially resulting in inflammatory diseases .

Reactive Oxygen Species (ROS) Generation

The metabolism of this compound also results in the production of reactive oxygen species (ROS), which can cause oxidative stress and further DNA damage. Studies have demonstrated that treatment with this compound leads to increased superoxide anion production in hepatocytes .

Study on Hepatocyte Exposure

A study investigated the effects of benzo[a]pyrene metabolites on isolated rat hepatocytes. It was found that exposure to BPQ (benzo[a]pyrene-7,8-dione) resulted in significant DNA fragmentation and covalent incorporation into DNA, indicating genotoxic potential. The study highlighted that the presence of ROS was linked to this DNA damage .

Epigenetic Effects in Animal Models

In animal models exposed to BaP, researchers observed alterations in DNA methylation patterns that correlated with tumor development. These findings support the dual role of BaP metabolites in influencing both genetic and epigenetic mechanisms associated with carcinogenesis .

Comparative Analysis of Biological Activities

Compound Mechanism Biological Effect
This compoundForms DNA adductsMutagenesis leading to cancer
Benzo(a)pyrene-7,8-dioneInduces oxidative stressDNA fragmentation
Benzo(a)pyrene-7,8-epoxideTargets p53 geneTumor suppression loss

Q & A

Q. What are the primary metabolic pathways of BP-diol, and how do they influence experimental design for carcinogenicity studies?

BP-diol is a key intermediate in the dihydrodiol epoxide pathway of benzo[a]pyrene (BaP) metabolism. It is oxidized by cytochrome P450 enzymes (CYP1A1, CYP1B1) to form the ultimate carcinogen anti-BPDE (7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene). Researchers must account for:

  • Enzyme specificity : Use recombinant CYP isoforms (e.g., heterologous expression in yeast or human hepatocytes) to validate metabolic activation pathways .
  • Epoxide hydrolase (EH) activity : Measure hydrolysis rates of BP-diol epoxides using HPLC or LC-MS to distinguish between detoxification (via EH) and bioactivation (via CYPs) .
  • Control for redox cycling : Include antioxidants (e.g., catalase, superoxide dismutase) to assess ROS-mediated DNA damage .

Q. What standardized assays are used to quantify BP-diol-induced DNA damage, and what are their limitations?

  • Comet assay : Detects single-strand breaks but lacks specificity for BP-diol adducts. Combine with lesion-specific endonucleases (e.g., Fpg for oxidative damage) .
  • Long quantitative PCR (LQPCR) : Measures inhibition of DNA polymerase by bulky adducts (e.g., in XPA-deficient cells). This method is sensitive to adducts formed by anti-BPDE but may miss ROS-induced lesions .
  • 32P-postlabeling : High sensitivity for BPDE-DNA adducts but requires radioactive handling and extensive sample purification .

Q. How do CYP1A1 and CYP1B1 contribute to BP-diol bioactivation, and how can their roles be experimentally distinguished?

  • Inhibition assays : Use selective inhibitors (e.g., α-naphthoflavone for CYP1A1, resveratrol for CYP1B1) in hepatocyte or microsomal incubations .
  • Knockout models : Compare BaP metabolism in CYP1A1/1B1-null vs. wild-type mice to quantify enzyme-specific contributions to BP-diol epoxidation .

Advanced Research Questions

Q. How can contradictory data on BP-diol mutagenicity (e.g., Ames test vs. mammalian cell models) be resolved?

  • Metabolic competency : The Ames test lacks mammalian-phase II enzymes (e.g., GSTs) that detoxify BPDE. Use S9 fractions supplemented with glutathione (GSH) to mimic hepatic detoxification .
  • Strain specificity : TA100 and TA104 Salmonella strains detect BPDE adducts, but TA98 is less responsive. Validate with mammalian cell lines (e.g., HepG2) expressing human CYPs and epoxide hydrolases .

Q. What advanced techniques elucidate the structural basis of BP-diol-DNA adduct formation and repair?

  • NMR/X-ray crystallography : Resolve stereochemistry of cis- vs. trans-BP-diol adducts. For example, (+)-anti-BPDE forms stable adducts at deoxyguanosine N2 positions, while (−)-syn-BPDE adducts are more mutagenic .
  • CRISPR-Cas9 screens : Identify nucleotide excision repair (NER) genes (e.g., XPA, ERCC1) critical for BPDE-adduct removal. Use isogenic cell lines with NER deficiencies to study repair kinetics .

Q. How does ROS generation during BP-diol metabolism confound genotoxicity assays, and how can it be controlled?

  • Dihydroethidium staining : Quantify superoxide (O2•−) in hepatocytes treated with BP-diol. Attenuate ROS with DD inhibitors (e.g., indomethacin) to isolate direct DNA adduct effects .
  • Hydroxyl radical trapping : Use ESR spectroscopy with spin traps (e.g., DMPO) to detect •OH generated via Fenton reactions during BPQ redox cycling .

Q. What in silico models predict BP-diol reactivity and guide experimental prioritization?

  • Molecular dynamics simulations : Model BP-diol intercalation into DNA using software like AMBER or GROMACS. Focus on minor groove binding and adduct stability .
  • QSAR models : Train on datasets of PAH dihydrodiols to predict BP-diol’s electrophilicity index and mutagenic potential .

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